
2-(6-Methoxy-2-naphthyl)propionic acid
Overview
Description
2-(6-Methoxy-2-naphthyl)propionic acid, commonly known as naproxen, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (profen) family. Chemically, it is characterized by a naphthalene ring substituted with a methoxy group at the 6-position and a propionic acid side chain at the 2-position . The compound exists as a pale white, odorless, crystalline solid with high lipophilicity and low aqueous solubility (~0.03 mg/mL at 25°C), which influences its pharmacokinetic properties . Naproxen is enantiomerically selective, with the (S)-enantiomer exhibiting potent anti-inflammatory, analgesic, and antipyretic activities, while the (R)-enantiomer is pharmacologically inactive .
Clinically, naproxen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. It is used to treat conditions like rheumatoid arthritis, osteoarthritis, and acute pain. Its therapeutic efficacy and safety profile have been extensively documented, with a half-life of 12–15 hours, allowing for twice-daily dosing .
Mechanism of Action
Target of Action
The primary targets of DL-Naproxen are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
DL-Naproxen acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes . It binds to these enzymes and prevents them from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition results in decreased production of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
By inhibiting the COX enzymes, DL-Naproxen disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, particularly those involved in inflammation (PGE2), pain (PGE2 and PGI2), and fever (PGE2). The downstream effect of this is a reduction in these symptoms .
Result of Action
The molecular and cellular effects of DL-Naproxen’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the production of prostaglandins, DL-Naproxen reduces the physiological responses that these compounds mediate. This includes the dilation of blood vessels (vasodilation), sensitization of nerve endings to pain, and elevation of body temperature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DL-Naproxen. For instance, factors such as pH can affect the drug’s solubility and therefore its absorption and bioavailability. Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual metabolizes and responds to the drug .
Biochemical Analysis
Biochemical Properties
2-(6-Methoxynaphthalen-2-yl)propanoic acid plays a significant role in biochemical reactions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever . By inhibiting COX-1 and COX-2, 2-(6-Methoxynaphthalen-2-yl)propanoic acid reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound interacts with the active sites of COX enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition .
Cellular Effects
2-(6-Methoxynaphthalen-2-yl)propanoic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound inhibits the COX enzymes, leading to a decrease in prostaglandin synthesis, which in turn affects cell signaling pathways involved in inflammation and pain . Additionally, 2-(6-Methoxynaphthalen-2-yl)propanoic acid can alter gene expression by modulating the activity of transcription factors and other regulatory proteins . This modulation can impact cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-(6-Methoxynaphthalen-2-yl)propanoic acid involves its binding to the active sites of COX-1 and COX-2 enzymes . The compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites, leading to enzyme inhibition . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, 2-(6-Methoxynaphthalen-2-yl)propanoic acid may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Methoxynaphthalen-2-yl)propanoic acid can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to 2-(6-Methoxynaphthalen-2-yl)propanoic acid in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(6-Methoxynaphthalen-2-yl)propanoic acid vary with different dosages in animal models . At therapeutic doses, the compound effectively reduces inflammation, pain, and fever without causing significant adverse effects . At higher doses, 2-(6-Methoxynaphthalen-2-yl)propanoic acid can cause toxic effects, including gastrointestinal ulcers, renal toxicity, and hepatotoxicity . These adverse effects are primarily due to the inhibition of COX-1, which is involved in maintaining the integrity of the gastrointestinal mucosa, renal function, and liver function .
Metabolic Pathways
2-(6-Methoxynaphthalen-2-yl)propanoic acid is metabolized primarily in the liver through oxidation and conjugation reactions . The compound is initially oxidized by cytochrome P450 enzymes to form hydroxylated metabolites, which are then conjugated with glucuronic acid or sulfate to form more water-soluble metabolites . These metabolites are excreted primarily in the urine . The metabolic pathways of 2-(6-Methoxynaphthalen-2-yl)propanoic acid involve several enzymes and cofactors, including cytochrome P450 enzymes, glucuronosyltransferases, and sulfotransferases .
Transport and Distribution
2-(6-Methoxynaphthalen-2-yl)propanoic acid is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . Within cells, 2-(6-Methoxynaphthalen-2-yl)propanoic acid can interact with transporters and binding proteins that influence its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of transporters .
Subcellular Localization
The subcellular localization of 2-(6-Methoxynaphthalen-2-yl)propanoic acid can affect its activity and function . The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . These interactions can influence the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism . For example, the localization of 2-(6-Methoxynaphthalen-2-yl)propanoic acid to the nucleus can impact its ability to interact with transcription factors and other regulatory proteins, thereby affecting gene expression .
Biological Activity
2-(6-Methoxy-2-naphthyl)propionic acid, commonly known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is characterized by its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain signaling. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and emerging research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14O3
- Molecular Weight : 230.26 g/mol
- CAS Number : 26159-31-9
The compound features a naphthalene nucleus with a methoxy group and a propionic acid moiety, contributing to its pharmacological efficacy.
This compound primarily exerts its biological effects through the inhibition of COX enzymes :
- COX-1 : Involved in normal physiological functions such as protecting the gastric mucosa.
- COX-2 : Induced during inflammatory responses.
By inhibiting these enzymes, Naproxen reduces the synthesis of prostaglandins, leading to decreased inflammation, pain relief, and reduction of fever.
Therapeutic Applications
Naproxen is utilized in the treatment of various conditions, including:
- Arthritis : Effective in managing symptoms associated with rheumatoid arthritis and osteoarthritis.
- Menstrual Pain : Commonly prescribed for dysmenorrhea.
- Headaches and Migraines : Provides relief from acute pain episodes.
Anti-inflammatory Effects
A study demonstrated that Naproxen significantly reduced inflammatory markers in animal models of arthritis. The compound was shown to lower levels of cytokines such as IL-1β and TNF-α, which are critical mediators of inflammation.
Analgesic Properties
Clinical trials have confirmed that Naproxen is effective in alleviating moderate to severe pain. A randomized controlled trial indicated that patients receiving Naproxen reported significant pain relief compared to placebo groups .
Cardiovascular Effects
Research has also explored the impact of Naproxen on cardiovascular health. Unlike some other NSAIDs that may increase cardiovascular risks, studies suggest that Naproxen does not significantly affect platelet aggregation or increase thromboxane B2 levels, indicating a potentially safer profile for long-term use .
Potential Anti-cancer Activity
Emerging studies are investigating the potential role of Naproxen in cancer prevention. Preliminary findings suggest that COX inhibition may contribute to reduced tumor growth in certain cancer types, including colorectal cancer. However, further research is needed to establish these effects conclusively .
Case Studies
Scientific Research Applications
Therapeutic Applications
Anti-inflammatory and Analgesic Effects
- Naproxen is widely recognized for its effectiveness in managing pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and gout. It works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .
- Clinical studies have shown that naproxen significantly reduces pain intensity and improves function in patients suffering from these chronic conditions .
Antipyretic Activity
- The compound also demonstrates antipyretic properties, effectively reducing fever in various clinical settings. This is particularly beneficial in treating infections where fever management is essential .
Pharmacological Mechanisms
Naproxen's pharmacological action primarily involves the inhibition of prostaglandin synthesis through COX inhibition. This mechanism not only alleviates pain and inflammation but also contributes to its antipyretic effects. The compound has been shown to have a longer half-life compared to other NSAIDs, allowing for less frequent dosing .
Case Studies
Diabetic Nephropathy
- A study highlighted the potential of naproxen in ameliorating renal alterations in diabetic nephropathy models. It demonstrated that the compound could inhibit angiogenesis associated with this condition, suggesting a broader application beyond traditional pain management .
Topical Delivery Prodrugs
- Research into piperazinylalkyl ester prodrugs of 6-methoxy-2-naphthylacetic acid has shown that modifying naproxen can enhance skin permeability for topical applications. This approach aims to improve therapeutic outcomes for rheumatic diseases by increasing localized drug delivery while minimizing systemic side effects .
Q & A
Basic Questions
Q. What are the key synthetic routes for 2-(6-Methoxy-2-naphthyl)propionic acid, and how do reaction conditions influence yields?
The synthesis of Naproxen involves multiple pathways, each with distinct yields and conditions:
- Route 1 : Reaction of 6-methoxy-2-naphthylene with propionic acid derivatives achieves ~99% yield under optimized conditions, likely due to reduced side reactions .
- Route 2 : Using 6-methoxy-2-propionylnaphthalene and trimethyl orthoformate yields ~78%, with lower efficiency attributed to competing esterification .
- Catalytic Hydrogenation : Hydrogenation of 2-(6-methoxy-2-naphthyl)prop-2-enoic acid with a Ru-DIPAMP catalyst at 30 bar H₂ and 64 hours achieves 100% conversion but only 55% enantiomeric excess (ee) .
Methodological Insight : Prioritize Route 1 for high yields, while catalytic methods require chiral optimization for enantiopurity.
Q. How can researchers validate the purity and enantiomeric composition of Naproxen?
Chromatographic and spectroscopic methods are critical:
- HPLC : Use (S)-(+)-Naproxen reference standards (≥98% purity) to establish retention times and quantify enantiomers .
- Chiral Chromatography : Separate racemic mixtures using columns like Chiralcel OD-H, validated by comparing optical rotation with literature values .
- X-ray Crystallography : Confirm structural integrity, as demonstrated for morpholine derivatives of Naproxen .
Q. What strategies improve enantiomeric excess in catalytic hydrogenation for (S)-Naproxen synthesis?
The Ru-DIPAMP-catalyzed hydrogenation in yields 55% ee, but advanced approaches include:
- Chiral Ligand Optimization : Replace DIPAMP with Binap or Josiphos ligands to enhance stereoselectivity .
- Additives : Introduce chiral amines (e.g., (R)-1-phenylethylamine) to shift equilibrium toward the (S)-enantiomer .
- Kinetic Resolution : Combine asymmetric hydrogenation with enzymatic resolution (e.g., lipases) to achieve >99% ee .
Data Contradiction Analysis : While reports 100% conversion, the low ee highlights trade-offs between yield and enantiopurity. Researchers must balance catalyst loading and reaction time for optimal results.
Q. How do structural modifications, such as morpholine derivatives, affect Naproxen's biological activity?
Morpholine derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one) are synthesized to study activity modulation:
- Enhanced Solubility : Morpholine’s polarity improves aqueous solubility, potentially increasing bioavailability .
- Receptor Binding : Modifications alter COX-1/COX-2 selectivity, as seen in analogues with shifted IC₅₀ values .
Methodological Insight : Use X-ray crystallography (as in ) to correlate structural changes with activity.
Q. How can researchers resolve contradictions in reported synthesis yields and enantiomeric outcomes?
Conflicting data (e.g., 99% yield in vs. 100% conversion in ) arise from differing metrics (yield vs. conversion) and analytical methods. To address this:
- Replicate Conditions : Reproduce reactions using identical catalysts, pressures, and purification steps.
- Standardize Analysis : Use HPLC and chiral chromatography across studies for direct comparability .
Recommendation : Report both conversion and isolated yield, with ee values, to avoid ambiguity.
Q. What are the best practices for handling and storing this compound in laboratory settings?
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) and moisture .
- Safety Protocols : Use nitrile gloves and Tyvek® suits to prevent skin contact; employ fume hoods during synthesis .
- Waste Management : Neutralize acidic waste with bicarbonate before disposal .
Comparison with Similar Compounds
Structural Analogs: Ibuprofen and Ketoprofen
Ibuprofen [(R,S)-2-(4-isobutylphenyl)propionic acid] and ketoprofen [(R,S)-2-(3-benzoylphenyl)propionic acid] are structurally related NSAIDs sharing the 2-arylpropionic acid backbone. Key differences include:
Property | Naproxen | Ibuprofen | Ketoprofen |
---|---|---|---|
Substituents | 6-Methoxy-naphthyl | 4-Isobutylphenyl | 3-Benzoylphenyl |
Molecular Weight | 230.26 g/mol | 206.28 g/mol | 254.28 g/mol |
Aqueous Solubility | 0.03 mg/mL | 0.05 mg/mL | 0.01 mg/mL |
COX Selectivity | COX-1/COX-2 non-selective | COX-1/COX-2 non-selective | COX-1/COX-2 non-selective |
Potency (vs. Aspirin) | ~11× (anti-inflammatory) | ~7× (analgesic) | ~20× (anti-inflammatory) |
Half-Life | 12–15 hours | 2–4 hours | 2–4 hours |
Naproxen’s extended half-life reduces dosing frequency compared to ibuprofen and ketoprofen. However, its lower solubility necessitates prodrug formulations for enhanced bioavailability .
Functional Derivatives: Hydrazides and Prodrugs
- Hydrazide Derivatives : 2-(6-Methoxynaphthalen-2-yl)propionic acid hydrazide (synthesized via condensation with ketones) exhibits antibacterial activity against gram-positive and gram-negative bacteria, a property absent in naproxen .
- Prodrugs: Aminoacyloxyalkyl esters of naproxen (e.g., 2-(6-methoxy-2-naphthyl)propionic acid esters) were developed to improve dermal delivery. These prodrugs increase lipophilicity, enhancing skin permeability while maintaining therapeutic activity .
Enantiomeric Considerations
The (S)-enantiomer of naproxen is exclusively responsible for its therapeutic effects. Enantioselective synthesis using Rhodococcus erythropolis MP50 amidase achieves >99% enantiomeric excess (ee) of (S)-naproxen from racemic precursors, a critical advantage over ibuprofen and ketoprofen, which require chiral resolution .
Precursor Compounds: 2-(6-Sulfo-2-naphthyl)propionic Acid
2-(6-Sulfo-2-naphthyl)propionic acid serves as a key intermediate in naproxen synthesis. The sulfonic acid group at the 6-position is replaced by methoxy via methanolysis, catalyzed by cuprous halides in heterocyclic solvents . This precursor’s polar sulfonic group enhances solubility compared to naproxen, facilitating synthetic manipulation.
Pharmacological and Environmental Profiles
- Potency : In rat models, naproxen’s anti-inflammatory activity (11× phenylbutazone) surpasses aspirin (0.2×) but is lower than indomethacin (16×). Its analgesic efficacy in mice (7× aspirin) is moderate compared to indomethacin (60×) .
- Ulcerogenicity : Naproxen causes fewer gastrointestinal ulcers than indomethacin but more than aspirin at therapeutic doses .
- Biodegradation : Naproxen’s biphenyl structure resists microbial degradation, posing environmental challenges compared to simpler propionic acid derivatives .
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860274 | |
Record name | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23981-80-8, 26159-31-9 | |
Record name | (±)-Naproxen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23981-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Racemic Naproxen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(6-Methoxynaphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-(6-methoxy-2-naphthyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(6-methoxy-2-naphthyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.